4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE
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Overview
Description
4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE is a complex organic compound that features a piperidine ring, a pyridine ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
(1-Pyridin-4-yl)piperidine: Similar structure but lacks the tetrahydrofuran ring.
4-(Pyridin-4-yloxy)piperidine: Similar structure but lacks the tetrahydrofuran ring and the methanone group.
Tetrahydrofuran-3-carboxylic acid chloride: Used as a precursor in the synthesis of the target compound.
Uniqueness
4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE is unique due to the combination of its three distinct rings, which confer specific chemical properties and potential biological activities not found in simpler analogs .
Properties
IUPAC Name |
oxolan-3-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-5-10-19-11-12)17-8-3-14(4-9-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKDMGWGYTPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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